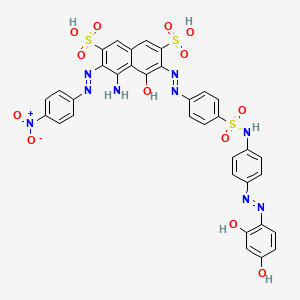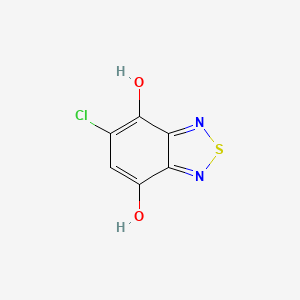![molecular formula C10H13NO2 B14445825 Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 77387-33-8](/img/structure/B14445825.png)
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be achieved through several methods. One common approach involves the reaction of formic acid with ammonia to produce ammonium formate, which is then heated to yield formamide . Another method involves the aminolysis of ethyl formate with ammonia . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, formamide is often produced through the carbonylation of ammonia, a process that involves the reaction of carbon monoxide with ammonia . This method is preferred due to its efficiency and scalability. Additionally, the ammonolysis of methyl formate, which is formed from carbon monoxide and methanol, is another industrial method used to produce formamide .
化学反応の分析
Types of Reactions: Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the hydroxy, methyl, and phenylethyl groups, which can participate in different chemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of formamide include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride . Substitution reactions often involve halogenating agents and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of formamide depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce amines . Substitution reactions can result in the formation of various substituted formamides, depending on the nature of the substituent introduced .
科学的研究の応用
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- has a wide range of scientific research applications. In chemistry, it is used as a reagent in the synthesis of various organic compounds . In biology, it is employed in the study of nucleic acids, as it can denature and renature DNA and RNA at room temperature . This property makes it valuable in hybridization protocols and electrophoresis .
In medicine, formamide derivatives are investigated for their potential therapeutic properties, including anti-tumor and anti-inflammatory activities . In industry, formamide is used as a solvent for processing polymers and as a feedstock for the production of pharmaceuticals, herbicides, and pesticides .
作用機序
The mechanism of action of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- involves its ability to interact with nucleic acids and proteins. The hydroxy group can form hydrogen bonds with nucleic acid bases, stabilizing or destabilizing their structures depending on the conditions . This interaction is crucial in processes such as DNA hybridization and RNA stabilization .
At the molecular level, formamide can induce the formation of reactive intermediates, such as CN and NH radicals, which can further react to produce nucleobases like adenine, guanine, cytosine, and uracil . These reactions are essential in the study of prebiotic chemistry and the origin of life .
類似化合物との比較
Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- can be compared with other formamide derivatives, such as N-methylformamide and N,N-dimethylformamide . These compounds share similar structural features but differ in their reactivity and applications. For instance, N-methylformamide is used as a solvent and has potential anti-tumor properties, while N,N-dimethylformamide is widely used in peptide coupling reactions and the synthesis of adhesives and polymers .
The uniqueness of Formamide, N-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]- lies in its specific functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
Similar Compounds
- N-methylformamide
- N,N-dimethylformamide
- Formamide
- Ethyl formate
特性
CAS番号 |
77387-33-8 |
|---|---|
分子式 |
C10H13NO2 |
分子量 |
179.22 g/mol |
IUPAC名 |
N-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m0/s1 |
InChIキー |
QFNZWJWWABAZNV-WPRPVWTQSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC=O |
正規SMILES |
CC(C(C1=CC=CC=C1)O)NC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)

![1-[3-(Methylsulfanyl)propyl]aziridine-2-carbonitrile](/img/structure/B14445762.png)


![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)


![1-[4-(Benzenesulfonyl)-3-methylbut-2-en-1-yl]-2,3,4,5-tetramethoxy-6-methylbenzene](/img/structure/B14445811.png)



![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
